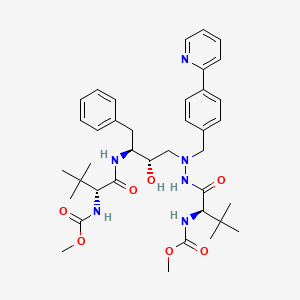

(3R,8S,9S,12R)-Atazanavir

Vue d'ensemble

Description

(3R,8S,9S,12R)-Atazanavir is a stereoisomer of Atazanavir, a protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. This compound is known for its ability to inhibit the protease enzyme, which is crucial for the replication of the virus. By blocking this enzyme, this compound helps to reduce the viral load in patients, thereby improving their immune function and overall health.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3R,8S,9S,12R)-Atazanavir involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a chiral intermediate, followed by a series of protection and deprotection steps to ensure the correct stereochemistry. The final step involves the coupling of the intermediate with a suitable amine to form this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully controlled to maintain the desired stereochemistry and to minimize the formation of impurities.

Analyse Des Réactions Chimiques

Types of Reactions: (3R,8S,9S,12R)-Atazanavir undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in the molecule, potentially altering its activity.

Substitution: Substitution reactions can introduce new functional groups, which may enhance or reduce the compound’s efficacy.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Applications De Recherche Scientifique

Clinical Efficacy

Atazanavir has demonstrated significant efficacy in various clinical trials. It is often administered as a once-daily regimen, which enhances patient adherence compared to other antiretroviral therapies that require multiple doses.

- Comparative Studies : Several studies have compared atazanavir with other protease inhibitors. For instance, in a trial comparing atazanavir/ritonavir (300/100 mg) with lopinavir/ritonavir (400/100 mg), both regimens achieved similar rates of viral suppression (<50 copies/ml) at 48 weeks. However, atazanavir was associated with significantly lower increases in total cholesterol and triglycerides, making it a preferable option for patients concerned about lipid profiles .

- Long-term Studies : Long-term studies have shown that patients switching to atazanavir from other protease inhibitors experienced fewer virologic rebounds and better maintenance of viral suppression. This was evidenced by a study where patients on atazanavir had significantly lower rates of treatment failure compared to those remaining on their previous regimens .

Safety Profile

The safety profile of atazanavir is generally favorable, although it is not without risks. The most common adverse effects include:

- Hyperbilirubinemia : Atazanavir can cause elevations in unconjugated bilirubin levels, leading to jaundice in some patients. However, this side effect typically does not result in treatment discontinuation .

- Cholelithiasis : There have been reports of complicated cholelithiasis in HIV-infected patients receiving atazanavir-based regimens. A study documented 14 cases where patients developed gallstones while on this medication .

Lipid Management

One of the notable advantages of atazanavir is its neutral impact on lipid levels compared to other antiretroviral therapies. This characteristic is particularly beneficial for patients with pre-existing dyslipidemia or those at risk for cardiovascular diseases.

- Lipid Profiles : Clinical trials have consistently shown that atazanavir does not significantly elevate total cholesterol or triglycerides, which contrasts sharply with other protease inhibitors that often lead to increased lipid levels .

Case Studies

- Study AI424-007 : This study involved ART-naive individuals receiving varying doses of atazanavir combined with didanosine and stavudine. Results indicated comparable viral responses across all doses, with neutral lipid changes observed .

- CASTLE Study : This large-scale trial compared atazanavir/ritonavir with lopinavir/ritonavir in treatment-naive patients. Both treatments showed similar virologic and immunologic responses; however, the atazanavir group experienced fewer gastrointestinal events and less lipid abnormality .

Mécanisme D'action

The mechanism of action of (3R,8S,9S,12R)-Atazanavir involves the inhibition of the HIV protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the protease, this compound prevents the cleavage process, thereby inhibiting the production of mature viral particles. This leads to a reduction in viral load and an improvement in immune function.

Comparaison Avec Des Composés Similaires

Ritonavir: Another protease inhibitor used in the treatment of HIV.

Saquinavir: A protease inhibitor with a similar mechanism of action.

Lopinavir: Often used in combination with Ritonavir for enhanced efficacy.

Comparison: (3R,8S,9S,12R)-Atazanavir is unique in its stereochemistry, which can influence its binding affinity and specificity for the protease enzyme. Compared to Ritonavir and Saquinavir, this compound may offer different pharmacokinetic properties, such as improved bioavailability and a longer half-life. This can result in a more convenient dosing regimen and potentially fewer side effects.

Activité Biologique

(3R,8S,9S,12R)-Atazanavir (ATV) is a potent protease inhibitor used primarily in the treatment of HIV-1 infection. This article explores its biological activity, pharmacological properties, efficacy, safety, and potential adverse effects based on diverse research findings.

Atazanavir is classified as an azapeptide inhibitor of HIV-1 protease. Its chemical structure is represented as with a molecular weight of 674.9 g/mol. The compound inhibits the processing of viral Gag and Gag-Pol polyproteins, preventing the formation of mature virions. The inhibitory concentration that reduces viral replication by 50% (IC50) ranges from 0.58 ng/mL to 5.7 ng/mL in vitro, depending on the viral strain and conditions .

Pharmacokinetics

Atazanavir has a relatively long half-life of approximately 7 hours, allowing for once-daily administration. It is primarily metabolized by the liver enzyme CYP3A4 and is also a substrate and inhibitor of P-glycoprotein (P-gp). Co-administration with ritonavir enhances its bioavailability by inhibiting its metabolism, which results in higher plasma concentrations .

The pharmacokinetic parameters are summarized in Table 1:

| Parameter | ATV (400 mg) | ATV/r (300/100 mg) |

|---|---|---|

| Cmax (ng/mL) | 9% lower | Increased |

| AUC (ng·h/mL) | 19% higher | Higher |

| Cmin (ng/mL) | 96% higher | Higher |

Efficacy in HIV Treatment

Atazanavir has demonstrated significant efficacy in both antiretroviral-naïve and experienced patients. Studies indicate that regimens based on ATV/r show non-inferiority compared to other protease inhibitors like lopinavir/r regarding viral load suppression and CD4 cell count improvement .

Case Studies

- CASTLE Study : In this randomized trial involving ART-naïve patients, ATV/r was compared to lopinavir/r. At 48 weeks, both groups achieved similar virologic outcomes (<50 copies/mL), but ATV/r had lower discontinuation rates due to adverse events .

- Long-term Efficacy : A retrospective observational study assessed long-term outcomes in ARV-experienced patients on ATV/r for up to five years. Results showed sustained viral suppression and stable CD4 counts over time .

Safety Profile and Adverse Effects

Atazanavir is generally well tolerated; however, it is associated with specific adverse effects:

- Hyperbilirubinemia : This is the most common side effect, occurring due to inhibition of uridine diphosphate glucuronosyltransferase (UGT), leading to elevated bilirubin levels in about half of the patients .

- Renal Impairment : In patients with severe renal impairment, pharmacokinetics are altered; however, no dose adjustment is necessary for those not on hemodialysis .

- Urolithiasis : There have been reports of atazanavir-induced urinary stone formation, necessitating careful monitoring for symptoms related to kidney stones .

Summary of Biological Activity

The biological activity of this compound underscores its role as a critical agent in HIV therapy:

- Mechanism : Inhibits HIV-1 protease leading to impaired viral maturation.

- Efficacy : Effective in achieving viral suppression and improving immune function.

- Safety : Generally well tolerated with manageable side effects.

Propriétés

Numéro CAS |

1292296-11-7 |

|---|---|

Formule moléculaire |

C38H52N6O7 |

Poids moléculaire |

704.9 g/mol |

Nom IUPAC |

methyl N-[(2S)-1-[2-[(2R,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32-/m1/s1 |

Clé InChI |

AXRYRYVKAWYZBR-SEVDZJIVSA-N |

SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

SMILES isomérique |

CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

SMILES canonique |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Apparence |

Solid powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(3R,8S,9S,12R)-Atazanavir |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.